molecular formula C21H24N4O3S B11992483 N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B11992483
M. Wt: 412.5 g/mol
InChI Key: QFSIXPZZJXCHII-LPYMAVHISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ETHOXY-3-MEO-BENZYLIDENE)2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE involves multiple steps, typically starting with the preparation of the benzimidazole core.

Industrial Production Methods

The process involves standard organic synthesis techniques, including condensation reactions and nucleophilic substitutions .

Chemical Reactions Analysis

Types of Reactions

N’-(4-ETHOXY-3-MEO-BENZYLIDENE)2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N’-(4-ETHOXY-3-MEO-BENZYLIDENE)2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-ETHOXY-3-MEO-BENZYLIDENE)2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-ETHOXY-3-MEO-BENZYLIDENE)2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and methoxy groups on the benzylidene moiety, along with the benzimidazole and acetohydrazide functionalities, makes it a versatile compound for various research applications .

Properties

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

IUPAC Name

N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C21H24N4O3S/c1-4-25-17-9-7-6-8-16(17)23-21(25)29-14-20(26)24-22-13-15-10-11-18(28-5-2)19(12-15)27-3/h6-13H,4-5,14H2,1-3H3,(H,24,26)/b22-13+

InChI Key

QFSIXPZZJXCHII-LPYMAVHISA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=C(C=C3)OCC)OC

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=C(C=C3)OCC)OC

Origin of Product

United States

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